![molecular formula C10H19N5O2S B2757074 1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine CAS No. 251307-00-3](/img/structure/B2757074.png)
1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
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Overview
Description
1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine, commonly referred to as DITTA, is an organosulfur compound with potential applications in a variety of scientific fields. DITTA has been studied for its potential as a catalyst for organic transformations, for its potential in the field of biochemistry, and for its potential as a ligand for coordination chemistry.
Scientific Research Applications
Synthesis and Physical-Chemical Properties
Research indicates that derivatives of triazoles, including those similar in structure to 1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine, have been synthesized to investigate their physical-chemical properties. These compounds have demonstrated a broad spectrum of biological activity, suggesting potential pharmaceutical applications. The synthesis processes often involve reacting starting materials under specific conditions to yield new compounds with desirable properties and low toxicity, indicating their suitability for further biological studies (Hulina & Kaplaushenko, 2017).
Energetic Materials Development
Another area of application is in the development of new high-energy and low-sensitivity compounds. Triazole derivatives, by virtue of their structural features, have been utilized in synthesizing energetic materials. These compounds exhibit significant thermal stability and detonation properties, making them suitable for use in explosive formulations and propellants while maintaining lower mechanical sensitivity compared to traditional energetic materials (Yao et al., 2021).
Corrosion Inhibition
The triazole derivatives have also been explored as corrosion inhibitors, particularly for metals like copper in acidic environments. Quantum chemical studies have provided insights into the efficiency of these compounds as corrosion inhibitors, highlighting their potential application in protecting metals from corrosive processes. This research has opened up new avenues for the development of more effective and environmentally friendly corrosion inhibitors (Zarrouk et al., 2013).
Coordination Chemistry
Triazole derivatives have been utilized in the assembly of zinc coordination compounds, demonstrating the versatility of these compounds in forming complex structures with metals. This has implications for the development of novel materials with specific luminescence properties, which could find applications in sensing, imaging, and optoelectronic devices (Li et al., 2015).
Mechanism of Action
Mode of Action
Given its structural similarity to other triazole compounds, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as solubility, stability, and molecular size .
Result of Action
Similar compounds are known to have a range of effects, from inhibiting enzyme activity to inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-13(2)9-11-10(14(3)4)15(12-9)8-5-6-18(16,17)7-8/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFJFHXKRYQDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxothiolan-3-yl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
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